molecular formula C7H9NO2S B13549570 Methyl 5-amino-2-methylthiophene-3-carboxylate CAS No. 1239942-97-2

Methyl 5-amino-2-methylthiophene-3-carboxylate

Cat. No.: B13549570
CAS No.: 1239942-97-2
M. Wt: 171.22 g/mol
InChI Key: RAVJDUVCFFYGMJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methylthiophene-3-carboxylate typically involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride to facilitate the formation of the ester linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and esterification steps, often optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

Methyl 5-amino-2-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory or analgesic agent.

    Industry: It is utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-5-methylthiophene-3-carboxylate
  • Ethyl 3-amino-5-methylthiophene-2-carboxylate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate

Comparison: Methyl 5-amino-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development .

Properties

CAS No.

1239942-97-2

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 5-amino-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,8H2,1-2H3

InChI Key

RAVJDUVCFFYGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)N)C(=O)OC

Origin of Product

United States

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